2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole
Description
Properties
Molecular Formula |
C8H8N4OS |
|---|---|
Molecular Weight |
208.24 g/mol |
IUPAC Name |
5-(3-methoxypyridin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C8H8N4OS/c1-13-6-4-10-3-2-5(6)7-11-12-8(9)14-7/h2-4H,1H3,(H2,9,12) |
InChI Key |
FAWSHRPCVJPVEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CN=C1)C2=NN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl₅)
- Reagents: Thiosemicarbazide, 3-methoxy-4-pyridylcarboxylic acid, phosphorus pentachloride.
- Procedure:
- Mix molar ratios of thiosemicarbazide : carboxylic acid : PCl₅ = 1 : (1–1.2) : (1–1.2) in a dry vessel.
- Grind the mixture at room temperature until the reaction completes.
- After standing, add an alkaline solution to adjust pH to 8–8.2.
- Filter, dry, and recrystallize the product.
- Advantages:
- Solid-phase reaction avoids solvents.
- Mild conditions and short reaction time.
- High yield (>91%).
- Low toxicity and cost of PCl₅.
- Reference: Chinese patent CN103936691A describes this method as efficient for 2-amino-5-substituted-1,3,4-thiadiazoles including aryl derivatives.
Cyclodehydration Using Phosphorus Oxychloride (POCl₃)
- Reagents: Thiosemicarbazide, 3-methoxy-4-pyridylcarboxylic acid, POCl₃.
- Procedure:
- Stir aromatic carboxylic acid with POCl₃ at room temperature for 20 minutes.
- Add thiosemicarbazide and heat to 80–90 °C for 1 hour.
- Cool, add water, reflux for 4 hours.
- Basify to pH ~8 with sodium hydroxide.
- Filter and recrystallize.
- Yields: Typically high, often above 80%.
- Notes: This method is widely used for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines with various substituents, including methoxy-pyridyl groups.
Mineral Acid Medium with Sulfuric Acid and Polyphosphoric Acid (PPA)
- Reagents: Thiosemicarbazide, substituted carboxylic acid, sulfuric acid (15–35%), polyphosphoric acid (65–85%).
- Procedure:
- Mix thiosemicarbazide and carboxylic acid in the acid medium at 100–105 °C for several hours (e.g., 3 h).
- Quench with water and extract product.
- Adjust pH to neutral and isolate thiadiazole.
- Yields: Around 90% reported for alkyl-substituted analogs; aryl derivatives expected to be similar.
- Reference: CA1039290A patent describes this method for alkyl-substituted 2-amino-5-thiadiazoles but is adaptable to aryl derivatives.
One-Pot Synthesis Using Propylphosphonic Anhydride (T3P) and Phosphorus Pentasulfide (P₂S₅)
- Reagents: Carboxylic acid, thiosemicarbazide or hydrazide, P₂S₅ or Lawesson's reagent, T3P.
- Procedure:
- Combine carboxylic acid, thiosemicarbazide, and T3P with P₂S₅ in one pot.
- Reaction proceeds efficiently with high yields.
- Advantages:
- One-pot synthesis reduces steps.
- High purity and yield.
- Broad functional group tolerance.
- Yields: Typically high (30–90% depending on substrate).
- Reference: Review article highlights this as a modern, efficient method for 1,3,4-thiadiazole derivatives.
Reaction Conditions and Yields Summary Table
Mechanistic Insights and Research Discoveries
- The reaction mechanism generally involves initial formation of an acylthiosemicarbazide intermediate from the carboxylic acid and thiosemicarbazide, followed by cyclodehydration to form the 1,3,4-thiadiazole ring .
- Use of phosphorus pentachloride or phosphorus oxychloride promotes dehydration and ring closure under mild conditions.
- The presence of electron-donating groups like methoxy on the pyridyl ring can influence reaction rates and yields , often favorably by stabilizing intermediates.
- Recent studies have extended this methodology to synthesize novel 2-amino-5-aryl-1,3,4-thiadiazoles with diverse substituents, including 3-methoxy-4-pyridyl, for potential biological applications such as anticancer agents.
- The one-pot method using T3P and P₂S₅ is emerging as a greener and more efficient alternative to traditional dehydrating agents, offering simplified workflows and reduced waste.
Example: Synthesis of 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole via POCl₃ Method
| Step | Reagents & Conditions | Notes |
|---|---|---|
| 1 | 3-Methoxy-4-pyridylcarboxylic acid (3 mmol) + POCl₃ (10 mL) stirred 20 min at RT | Activation of acid |
| 2 | Add thiosemicarbazide (3 mmol), heat at 80–90 °C for 1 h | Cyclodehydration |
| 3 | Cool, add 40 mL water, reflux 4 h | Hydrolysis and ring closure |
| 4 | Basify to pH 8 with 50% NaOH, stir | Precipitation of product |
| 5 | Filter, dry, recrystallize | Purification |
| Yield | Typically >80% | High purity product |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds with thiadiazole rings are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicine, these compounds may be investigated for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, such compounds might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-methoxy-4-pyridyl)-1,3,4-thiadiazole would depend on its specific biological target. Generally, thiadiazole compounds can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Substituent Variations
The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent groups. Key analogues include:
Key Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (in o-anisyl and 3-methoxy-4-pyridyl) and hydroxyl groups enhance fluorescence and charge transfer, while nitro and trifluoromethyl groups improve antimicrobial and pesticidal activity .
- Heterocyclic vs. Aromatic Substituents : Pyridyl rings (as in the target compound) introduce nitrogen atoms, improving hydrogen bonding and solubility compared to purely aromatic substituents like phenyl .
Spectroscopic and Fluorescence Properties
- Dual Fluorescence : Observed in TS due to the ortho-hydroxyl group, which facilitates molecular aggregation and charge transfer. This effect is absent in TB and nitro-substituted derivatives .
- pH Sensitivity : The fluorescence of TS and TSF (2-hydroxy-5-sulfobenzoyl analogue) is pH-dependent, with emission spectra shifting under acidic or basic conditions. Pyridyl-containing analogues may exhibit similar pH-responsive behavior .
- NMR Shifts: In Schiff base derivatives (e.g., N-(4-bromobenzylidene)-2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole), the disappearance of NH₂ peaks (δ 4.0 ppm) confirms successful condensation .
Antimicrobial and Antifungal Activity
- Nitro-Substituted Derivatives: 2-Amino-5-(4-nitrophenyl)-1,3,4-thiadiazole showed moderate activity against Staphylococcus aureus and Escherichia coli .
- Triazole-Containing Analogues: Compounds with triazole rings (e.g., 2-amino-5-(2-aryl-triazol-4-yl)-1,3,4-thiadiazoles) exhibited slight activity against Candida albicans .
- Pyridyl vs. Phenyl : Pyridyl substituents may enhance interactions with microbial enzymes due to nitrogen’s hydrogen-bonding capacity, though specific data for the target compound are pending .
Anticancer and Antiproliferative Activity
- Dihydroxyphenyl Derivatives: 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole demonstrated antiproliferative effects in leukemia and colon cancer models .
- Schiff Base Analogues : VR24 and VR27 (with substituted benzylidene groups) showed promising IC₅₀ values in colon cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
